thermodynamic properties of diisopropyl azelate
thermodynamic properties of diisopropyl azelate
Thermodynamic Profiling and Pharmacological Applications of Diisopropyl Azelate (DIPA): A Comprehensive Technical Guide
Executive Summary Diisopropyl azelate (DIPA) is a specialized nine-carbon dicarboxylic acid diester that has transitioned from traditional industrial applications to the forefront of modern pharmacology. While historically utilized as a plasticizer and synthetic lubricant due to its excellent low-temperature properties and oxidative stability[1], recent research has repositioned azelaic acid esters as potent immunomodulatory agents[2]. This whitepaper explores the thermodynamic properties that govern the synthesis of DIPA and details its emerging role in drug development, specifically in modulating plasma membrane fluidity to treat inflammatory conditions like insulin resistance and Type 2 Diabetes[3].
Thermodynamic and Physicochemical Profiling
Understanding the thermophysical properties of azelaic acid esters—such as density, viscosity, and vapor pressure—is critical for both industrial-scale purification and predicting their pharmacokinetic behavior in biological systems[4]. The unique balance of hydrophobicity and lipophilicity in DIPA allows it to partition effectively into lipid bilayers, a property quantified by its octanol/water partition coefficient and topological polar surface area (PSA)[5][6].
Table 1: Computed and Experimental Properties of Diisopropyl Azelate (DIPA)
| Property | Value | Clinical / Industrial Relevance |
| Molecular Weight | 272.38 g/mol | Optimal size for small-molecule membrane penetration and fluidization. |
| Molecular Formula | C15H28O4 | Symmetrical diester structure enhances lipophilicity compared to parent acid. |
| Topological PSA | 52.6 Ų | Facilitates optimal cellular membrane partitioning without disrupting integrity. |
| Activation Energy (Esterification) | 50-60 kJ/mol (p-TSA catalyzed) | Dictates the thermal requirements for high-yield industrial synthesis. |
| Vapor Pressure & Density | Temperature-dependent | Critical parameters for fractional distillation and phase separation modeling. |
Note: Data synthesized from5[5] and thermodynamic evaluations of azelaic acid esters[4][7].
Thermodynamic-Driven Synthesis and Kinetics
The synthesis of DIPA relies on the acid-catalyzed esterification of azelaic acid with isopropanol. Because esterification is a thermodynamically reversible process, the accumulation of water limits equilibrium conversion to below 95% under standard conditions[7]. To achieve high-purity pharmaceutical-grade DIPA, the reaction thermodynamics must be manipulated by continuously removing the water byproduct, thereby shifting the equilibrium toward the product side according to Le Chatelier's principle.
Protocol 1: Acid-Catalyzed Synthesis and Validation of DIPA
Objective: Synthesize >99% pure DIPA while minimizing side reactions and equipment degradation. Causality & Design: We utilize p-Toluenesulfonic acid (p-TSA) rather than sulfuric acid. While sulfuric acid has a slightly lower activation energy (45-55 kJ/mol), p-TSA (50-60 kJ/mol) provides superior selectivity and significantly reduces the corrosive degradation of the reaction vessel[7]. A Dean-Stark apparatus is employed to break the thermodynamic equilibrium by azeotropically removing water.
Step-by-Step Methodology:
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Reactant Mixing: Combine azelaic acid and isopropanol in a 1:4 to 1:6 molar ratio in a round-bottom flask. The excess isopropanol acts as both a reactant and a solvent, driving the reaction forward thermodynamically[7].
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Catalyst Addition: Add 2-3% w/w p-TSA. Higher catalyst loading is avoided as it promotes unwanted side reactions without meaningfully improving the conversion rate[7].
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Reflux and Azeotropic Distillation: Heat the mixture to 70-80°C under continuous stirring. Utilize a Dean-Stark trap to capture and separate the evolved water. Continue reflux for 8-12 hours until water evolution ceases.
-
Neutralization: Cool the mixture and wash with a 5% sodium bicarbonate solution to neutralize the p-TSA and any unreacted azelaic acid.
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Phase Separation & Drying: Extract the organic layer and dry over anhydrous sodium sulfate to remove residual moisture.
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Self-Validating Purification: Perform fractional distillation under reduced pressure. Validate the final product purity using Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >99% is required for downstream biological assays[8].
Fig 1: Thermodynamic-driven synthesis and validation workflow for diisopropyl azelate.
Pharmacological Applications: Membrane Fluidity and Immunomodulation
Historically, Type 2 Diabetes (T2D) and insulin resistance were viewed purely as metabolic disorders. However, modern paradigms recognize them as inflammatory diseases characterized by defective immune signaling and cytokine dysregulation (e.g., TNF-α, IL-1, IL-6)[3]. DIPA and related azelates have emerged as novel therapeutics that reversibly modulate immune function[2][3].
Mechanism of Action: Unlike traditional receptor antagonists that bind to specific active sites, DIPA operates via "Adaptive Membrane Fluidity Modulation"[2]. Due to its specific thermodynamic partitioning properties, DIPA intercalates into the plasma membrane, acting as a membrane fluidizer[6]. This physical alteration in the lipid bilayer induces conformational changes in embedded transmembrane proteins, specifically Toll-Like Receptors (TLRs) and Pathogen-Associated Molecular Pattern (PAMP) receptors[2][3]. By altering the thermodynamic stability of these receptor complexes, DIPA suppresses downstream inflammatory signaling cascades without causing cellular toxicity[2].
Protocol 2: In Vitro Cytokine Modulation and Viability Assay
Objective: Quantify the immunomodulatory effects of DIPA while validating that cytokine suppression is due to signaling modulation, not cytotoxicity. Causality & Design: To prove true pharmacological efficacy, any observed reduction in inflammatory cytokines must be decoupled from cell death. Therefore, this protocol integrates a multiplex immunoassay with an ATP-based cell viability assay, creating a self-validating system[2].
Step-by-Step Methodology:
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Cell Culture: Seed human Plasmacytoid Dendritic Cells (pDCs) or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1.6 × 10^5 cells/mL in RPMI 1640 medium.
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DIPA Treatment: Treat the cells with DIPA at concentrations ranging from 0.1% to 0.5% for 18 hours. Include vehicle-only controls.
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Inflammatory Stimulation: Introduce a PAMP receptor ligand (e.g., LPS for TLR4 stimulation) to induce a baseline inflammatory cytokine response.
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Cytokine Quantification: Harvest the culture media and analyze it using a multiplexed magnetic bead immunoassay to quantify the suppression of IL-6, IL-1, and TNF-α[2][3].
-
Self-Validating Viability Check: Immediately perform an MTS or ATP-based luminescence viability assay on the remaining cells. DIPA should show no significant impact on cell proliferation or viability at these concentrations, confirming that the cytokine suppression is a result of true immunomodulation[2].
Fig 2: Pharmacological mechanism of DIPA modulating membrane fluidity and immune signaling.
Conclusion
Diisopropyl azelate represents a fascinating intersection of chemical thermodynamics and advanced pharmacology. By understanding the precise thermodynamic parameters that govern its synthesis and physical behavior, researchers can efficiently produce high-purity DIPA. Furthermore, its unique ability to modulate plasma membrane fluidity positions it as a highly promising, non-toxic candidate for treating complex inflammatory pathologies, including insulin resistance and Type 2 Diabetes.
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